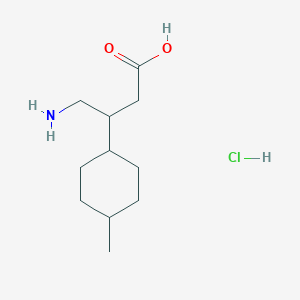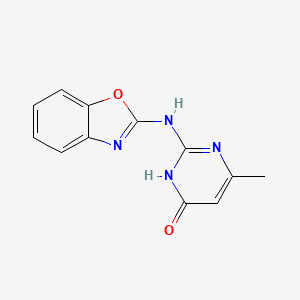
2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one
Descripción general
Descripción
2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that combines the structural features of benzoxazole and pyrimidine. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. The presence of both benzoxazole and pyrimidine moieties in its structure imparts unique chemical and biological properties.
Mecanismo De Acción
Target of Action
The compound, also known as 2-(1,3-benzoxazol-2-ylamino)-6-methylpyrimidin-4-ol, has been found to exhibit potent antifungal activities against a variety of phytopathogenic fungi . The primary targets of this compound are these fungi, which can seriously interrupt the normal growth of crops, fruits, and vegetables .
Mode of Action
This interaction likely involves the compound binding to certain proteins or enzymes within the fungi, disrupting their normal functions and leading to their death .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the growth and proliferation of fungi . By inhibiting these pathways, the compound prevents the fungi from spreading and causing further damage to crops, fruits, and vegetables .
Pharmacokinetics
Given its potent antifungal activity, it is likely that the compound is readily absorbed and distributed to the sites of fungal infection, where it exerts its effects .
Result of Action
The result of the compound’s action is the inhibition of fungal growth and proliferation, leading to the death of the fungi . This results in the protection of crops, fruits, and vegetables from fungal damage, thereby preventing economic losses and ensuring food security .
Action Environment
The action of this compound can be influenced by various environmental factors, such as temperature, humidity, and pH . These factors can affect the compound’s stability, efficacy, and bioavailability. For example, certain environmental conditions may enhance the compound’s antifungal activity, while others may reduce its stability or bioavailability .
Análisis Bioquímico
Biochemical Properties
2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in antifungal activities, such as those targeting phytopathogenic fungi . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting or modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of benzoxazole, including this compound, exhibit antiproliferative and anticancer activities . These effects are mediated through the compound’s ability to interfere with cellular signaling mechanisms and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in gene expression and enzyme activity. The compound’s structure allows it to fit into the binding pockets of target proteins, thereby modulating their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term studies in vitro and in vivo have demonstrated sustained effects on cellular processes, although the extent of these effects can vary.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antifungal and anticancer activities. At higher doses, toxic or adverse effects may be observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s influence on metabolic flux and metabolite levels has been studied, revealing its role in modulating key metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity . The compound’s distribution patterns are crucial for understanding its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed within the cell.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one typically involves the following steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Formation of Pyrimidine Moiety: The pyrimidine ring is usually formed by the condensation of β-dicarbonyl compounds with amidines or urea derivatives.
Coupling of Benzoxazole and Pyrimidine: The final step involves the coupling of the benzoxazole and pyrimidine moieties through nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, anticancer, and antimicrobial agent.
Agricultural Chemistry: It is explored for its use as a fungicide and herbicide.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzoxazole: Shares the benzoxazole moiety and exhibits similar antifungal and antimicrobial activities.
6-Methylpyrimidin-4(3H)-one: Shares the pyrimidine moiety and is studied for its potential in medicinal chemistry.
Uniqueness
2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one is unique due to the combination of benzoxazole and pyrimidine moieties, which imparts a distinct set of chemical and biological properties. This dual functionality allows for a broader range of applications and enhances its potential as a versatile compound in various fields.
Propiedades
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-7-6-10(17)15-11(13-7)16-12-14-8-4-2-3-5-9(8)18-12/h2-6H,1H3,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADDFHACWSMNTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=NC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


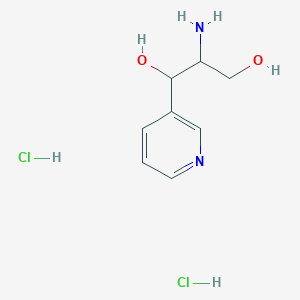
![2-amino-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B1384053.png)
![1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene](/img/structure/B1384057.png)
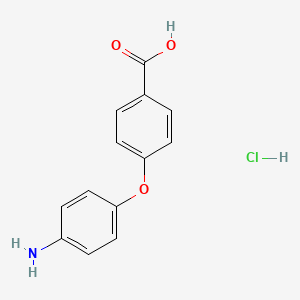
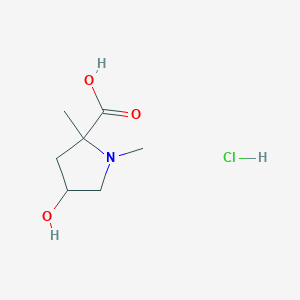
![[3-(Benzyloxy)propyl]hydrazine dihydrochloride](/img/structure/B1384063.png)
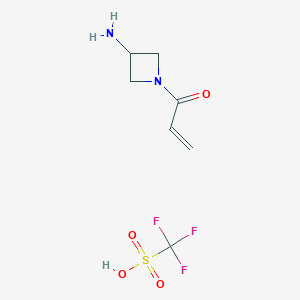
![2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one](/img/structure/B1384065.png)
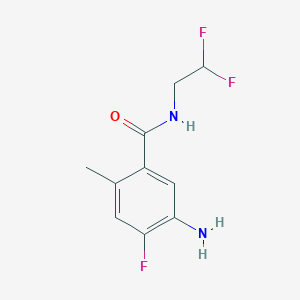
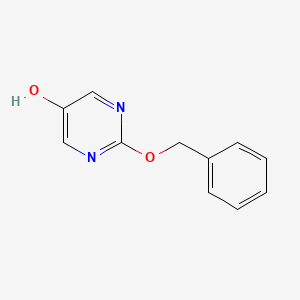
![2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine](/img/structure/B1384070.png)
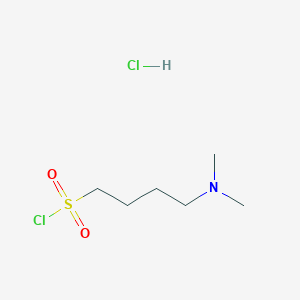
methyl-lambda6-sulfanone](/img/structure/B1384073.png)
